molecular formula C20H17N3OS B2373493 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2062348-72-3

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2373493
CAS No.: 2062348-72-3
M. Wt: 347.44
InChI Key: QKLLGUCPOWUKML-UHFFFAOYSA-N
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Description

The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that has garnered attention for its unique structure and potential applications. It comprises a tetrahydro epiminocyclohepta[d]pyrimidin ring system fused with a phenylmethanone containing a thiophenyl group. Its intricate design offers various functionalities which are valuable in several scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone typically begins with the construction of the epiminocyclohepta[d]pyrimidin core. This involves multi-step organic reactions, including cyclization and reduction processes. Key reagents often include halo-substituted starting materials and amine functional groups that undergo nucleophilic substitution reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial-scale production might employ continuous flow chemistry to enhance reaction efficiency and scalability. Catalysts and automated systems are used to maintain consistent product quality. Optimization of solvent use and reaction time are critical to producing this compound cost-effectively and sustainably.

Chemical Reactions Analysis

Types of Reactions

The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone can undergo a variety of chemical reactions:

  • Oxidation: : Conversion of its thiophenyl group can lead to sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group can form corresponding alcohols.

  • Substitution: : Electrophilic and nucleophilic substitutions can be facilitated at several points on the molecule.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Such as m-Chloroperoxybenzoic acid (m-CPBA).

  • Reducing agents: : Such as Lithium aluminium hydride (LiAlH₄).

  • Substituting agents: : Including halogenated compounds for nucleophilic substitutions.

Major Products Formed

  • Oxidation: : Leads to sulfoxides or sulfones.

  • Reduction: : Results in alcohol derivatives.

  • Substitution: : Varies based on the nucleophile or electrophile involved.

Scientific Research Applications

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone finds applications across various fields:

  • Chemistry: : Utilized as a precursor for synthesizing more complex molecules.

  • Biology: : Potential use in studying enzyme interactions due to its complex structure.

  • Medicine: : Investigated for pharmacological properties like anti-inflammatory or anti-cancer activity.

  • Industry: : Used in materials science for developing novel polymers and coatings.

Mechanism of Action

The specific mechanism of action depends on its application. In biological contexts, this compound might interact with cellular targets through binding to specific enzymes or receptors. Its molecular structure allows it to fit into active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone shares structural similarities with other epiminocyclohepta derivatives and thiophenyl compounds. its unique combination of these moieties distinguishes it in terms of chemical reactivity and potential applications. Compounds such as 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin derivatives and 4-thiophenyl phenyl ketones can be considered similar but lack the precise pharmacophore and reactivity profile of the title compound.

This compound represents a fascinating subject of study for its multifaceted applications and intricate design. Whether it is advanced organic synthesis, biochemistry, or industrial applications, the utility of this compound stands out in scientific research.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(14-3-1-13(2-4-14)15-7-8-25-11-15)23-16-5-6-19(23)17-10-21-12-22-18(17)9-16/h1-4,7-8,10-12,16,19H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLLGUCPOWUKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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